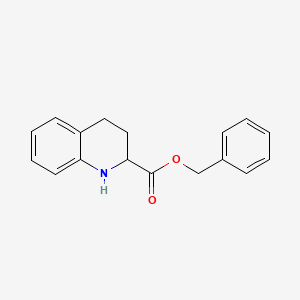

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16/h1-9,16,18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJUQBYJMHNIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375238 | |

| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481001-67-6 | |

| Record name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and data from closely related analogues, this document will explore its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering valuable insights for researchers in drug discovery and development.

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets. The incorporation of a benzyl carboxylate at the 2-position introduces a versatile handle for further chemical modification and potential modulation of pharmacokinetic and pharmacodynamic properties. This guide will focus on the benzyl ester derivative, exploring its unique chemical characteristics.

Physicochemical and Spectroscopic Properties

While specific experimental data for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is not extensively reported in publicly available literature, we can predict its key properties based on its constituent functional groups and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comments |

| Molecular Formula | C₁₇H₁₇NO₂ | Derived from the structure. |

| Molecular Weight | 267.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow oil or a low-melting solid | The parent 1,2,3,4-tetrahydroquinoline is a yellow liquid.[2] The presence of the bulky benzyl ester group may lead to a solid form. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The ester and aromatic rings confer significant nonpolar character. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and polar functional groups suggest a high boiling point. |

| Melting Point | Estimated to be in the range of 50-80 °C | Based on related structures. The hydrochloride salt would have a significantly higher melting point. |

Predicted Spectroscopic Data

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. Below are the expected spectral features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex, with characteristic signals for the aromatic protons of both the tetrahydroquinoline and benzyl groups, as well as the aliphatic protons of the heterocyclic ring. Key expected chemical shifts (in ppm, relative to TMS) are:

-

~7.2-7.4 ppm: Multiplet, corresponding to the 5 protons of the benzyl group's phenyl ring.

-

~6.5-7.1 ppm: Multiplet, corresponding to the 4 protons of the tetrahydroquinoline's benzene ring.

-

~5.2 ppm: Singlet or AB quartet, for the 2 benzylic protons of the ester group (-O-CH₂-Ph).

-

~4.0 ppm: A broad singlet or multiplet for the N-H proton.

-

~3.5-4.0 ppm: A multiplet for the proton at the C2 position (methine proton).

-

~2.0-3.0 ppm: A series of multiplets for the diastereotopic protons at the C3 and C4 positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Expected chemical shifts (in ppm) include:

-

~172 ppm: Carbonyl carbon of the ester.

-

~125-145 ppm: Aromatic carbons of both rings.

-

~67 ppm: Benzylic carbon of the ester (-O-C H₂-Ph).

-

~55 ppm: C2 carbon of the tetrahydroquinoline ring.

-

~25-45 ppm: C3 and C4 carbons of the tetrahydroquinoline ring.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:

-

~3350 cm⁻¹ (broad): N-H stretching vibration.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester.

-

~1600 and 1500 cm⁻¹: Aromatic C=C stretching.

-

~1200 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 267 or 268, respectively. Fragmentation patterns would likely involve the loss of the benzyl group or the carboxylate moiety.

Synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

A robust synthetic route to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can be designed based on well-established organic transformations. A plausible two-step synthesis is outlined below, starting from the commercially available 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Figure 1: Proposed synthetic workflow for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Experimental Protocol: A Plausible Approach

Step 1: N-Protection of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (Optional but Recommended)

The secondary amine of the tetrahydroquinoline ring is nucleophilic and can compete in the subsequent esterification step. Therefore, protection of the nitrogen is advisable for a cleaner reaction. Here, we describe a procedure using a Boc protecting group.

-

To a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected carboxylic acid.

Step 2: Benzylation of the Carboxylic Acid

-

Dissolve the N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the solution.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours or gently heat to 50 °C to expedite the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected benzyl ester.

Step 3: Deprotection of the N-Boc Group

-

Dissolve the N-Boc protected benzyl ester in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Chemical Reactivity and Potential Transformations

The chemical reactivity of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is dictated by its three main functional components: the secondary amine, the benzyl ester, and the aromatic ring system.

Figure 2: Key reactivity sites of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the N-1 position, which is a common strategy in drug design to modulate activity and physicochemical properties.

-

Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This can be a useful transformation for prodrug strategies or for further derivatization of the carboxylic acid.

-

Ester Aminolysis: Reaction with amines can convert the ester to the corresponding amide. This provides a route to a diverse library of carboxamides, which are common functional groups in bioactive molecules.

-

Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (1,2,3,4-tetrahydroquinolin-2-yl)methanol.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring of the tetrahydroquinoline moiety is activated towards EAS by the secondary amine. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the positions para and ortho to the nitrogen atom.

-

Catalytic Hydrogenation: The benzyl ester can be cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C) to give the carboxylic acid and toluene. This is a mild and efficient method for deprotection of the carboxyl group.

Potential Applications in Drug Discovery and Development

The Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. The tetrahydroquinoline core has been associated with a broad range of biological activities, including but not limited to:

-

Anticancer Agents: The tetrahydroquinoline nucleus is found in several compounds with antiproliferative activity.

-

Antimicrobial Agents: Derivatives of tetrahydroquinoline have shown efficacy against various bacterial and fungal strains.

-

Central Nervous System (CNS) Agents: The structural similarity of the tetrahydroquinoline scaffold to certain neurotransmitters has led to its exploration in the development of drugs targeting CNS disorders.

-

Cardiovascular Agents: Some tetrahydroquinoline derivatives have exhibited activity as cardiovascular agents.

The benzyl ester functionality in the target molecule can serve multiple purposes in a drug discovery program. It can act as a lipophilic group to enhance cell permeability, or it can be a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. Furthermore, the ester provides a convenient point for the attachment of other chemical entities to create more complex molecules with tailored biological activities.

Conclusion

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a valuable building block for synthetic and medicinal chemistry. While detailed experimental data on this specific molecule is sparse, its chemical properties and reactivity can be reliably predicted based on established chemical principles and data from closely related compounds. The synthetic routes outlined in this guide provide a practical foundation for its preparation in a laboratory setting. The versatility of its functional groups, coupled with the proven biological relevance of the tetrahydroquinoline scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates. Further research into the synthesis and biological evaluation of derivatives of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is warranted and holds significant potential for the discovery of new therapeutic agents.

References

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10767-10799. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate molecular structure

An In-depth Technical Guide to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile template in drug design. Derivatives of THQ have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3] The conformational flexibility of the saturated portion of the ring system, combined with the aromaticity of the fused benzene ring, allows for precise three-dimensional arrangements of substituents, enabling targeted interactions with various biological macromolecules. This guide provides a comprehensive technical overview of a specific derivative, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, focusing on its molecular structure, synthesis, and potential applications in modern drug discovery.

Molecular Structure and Stereochemistry

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate possesses a chiral center at the C2 position of the tetrahydroquinoline ring. The presence of this stereocenter gives rise to two enantiomers, (R)- and (S)-Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. The specific stereoisomer can significantly influence the molecule's biological activity due to the stereospecific nature of interactions with protein targets.

Caption: Molecular structure of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Synthesis Methodology

The synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is logically approached in a two-step sequence: first, the preparation of the core intermediate, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by the esterification of the carboxylic acid with benzyl alcohol.

Part 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

The most direct route to the saturated heterocyclic core is through the catalytic hydrogenation of the corresponding aromatic precursor, quinoline-2-carboxylic acid.

Reaction: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitrogen heterocycles.[4][5] It offers good activity under relatively mild conditions and can be easily removed by filtration. Other catalysts, such as platinum oxide (Adam's catalyst) or rhodium on alumina, could also be employed, but Pd/C often provides a good balance of reactivity and selectivity.

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the most common and efficient hydrogen source for this type of reduction.[6] Transfer hydrogenation using reagents like ammonium formate can also be an effective alternative.[4]

-

Solvent: Protic solvents like ethanol or acetic acid are typically used as they can solvate the substrate and the catalyst, and in the case of acetic acid, can help to maintain an acidic environment that may facilitate the reaction.

-

Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen (from a balloon to several atmospheres in a pressure vessel) to ensure a sufficient concentration of dissolved hydrogen.[7] Gentle heating (e.g., 50-80°C) can increase the reaction rate, although some hydrogenations proceed efficiently at room temperature.[5][6]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

-

Reaction Setup: To a solution of quinoline-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation flask is added 10% Palladium on carbon (5-10 mol%).

-

Hydrogenation: The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The reaction mixture is stirred vigorously at the desired temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Part 2: Benzyl Esterification

The carboxylic acid of the tetrahydroquinoline core is then protected as a benzyl ester. A common and effective method for this transformation is the Fischer-Speier esterification.

Reaction: Acid-Catalyzed Esterification with Benzyl Alcohol

Causality behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by benzyl alcohol.[8][9]

-

Reagent: Benzyl alcohol serves as both the reactant and, in some cases, the solvent. An excess of benzyl alcohol is often used to drive the reaction equilibrium towards the product side.

-

Water Removal: The esterification reaction produces water as a byproduct. To achieve high yields, this water must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like cyclohexane or toluene.[8][10]

-

Temperature: The reaction is carried out at the reflux temperature of the solvent to facilitate both the esterification and the azeotropic removal of water.

Experimental Protocol: Synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

-

Reaction Setup: A mixture of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1 equivalent), benzyl alcohol (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1-0.2 equivalents) in a suitable solvent (e.g., cyclohexane) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[8]

-

Reaction: The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap and by TLC or LC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.[11]

Caption: Synthetic workflow for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Spectroscopic Characterization

The structural elucidation of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is confirmed through a combination of spectroscopic techniques. The expected data are summarized below:

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the tetrahydroquinoline and benzyl rings.- Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around δ 5.0-5.3 ppm.- CH at C2: A multiplet around δ 4.0-4.5 ppm.- CH₂ at C3 & C4: Multiplets in the aliphatic region, typically between δ 2.0-3.5 ppm.- NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 170-175 ppm.- Aromatic Carbons: Multiple signals between δ 115-150 ppm.- Benzyl CH₂ Carbon: A signal around δ 65-70 ppm.- CH Carbon at C2: A signal around δ 55-60 ppm.- CH₂ Carbons at C3 & C4: Signals in the aliphatic region, typically between δ 25-45 ppm. |

| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹.- C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.- C-O Stretch: A peak in the region of 1150-1250 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass corresponding to the molecular formula C₁₇H₁₇NO₂.- Key Fragmentation Patterns: Loss of the benzyl group, decarboxylation, and fragmentation of the tetrahydroquinoline ring. |

Applications in Drug Discovery and Development

The Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate scaffold is a valuable starting point for the development of novel therapeutic agents. The tetrahydroquinoline nucleus is a well-established pharmacophore with a broad range of biological activities.[1][2]

-

Anticancer Agents: Many substituted tetrahydroquinolines have demonstrated potent anticancer activity.[1] The ability to functionalize the aromatic ring, the nitrogen atom, and the carboxylate group of the title compound allows for the generation of a library of analogs for screening against various cancer cell lines.

-

Neuroprotective Agents: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[3] The core structure can be modified to interact with targets such as monoamine oxidase (MAO) or other enzymes and receptors implicated in these conditions.

-

Antimicrobial Agents: The tetrahydroquinoline scaffold has been incorporated into molecules with antibacterial and antifungal properties. The title compound can serve as a template for the synthesis of novel antimicrobial agents to combat drug-resistant pathogens.

-

Cardiovascular and Metabolic Diseases: Derivatives of tetrahydroquinoline have been explored for their effects on the cardiovascular system and in the management of metabolic disorders.[1]

The benzyl ester group in the title compound serves as a protecting group for the carboxylic acid, which can be readily deprotected via catalytic hydrogenation to reveal the free acid. This free carboxylic acid can then be coupled with various amines to form amides, or further modified to introduce other functional groups, thus providing a versatile platform for the synthesis of a diverse range of potential drug candidates.

Conclusion

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral, heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through a reliable and scalable two-step process involving the hydrogenation of quinoline-2-carboxylic acid followed by benzyl esterification. The inherent biological relevance of the tetrahydroquinoline scaffold, combined with the synthetic versatility of the carboxylate functional group, makes this molecule and its derivatives highly attractive for the development of novel therapeutics across a range of disease areas. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical entity in their research endeavors.

References

-

Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

- BenchChem. (2025). Application Notes and Protocols: Benzyl Ester Protection of 3-Aminobutyric Acid. BenchChem.

-

Murugesan, S., Chander, S., & Kunjiappan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246–13277. [Link]

-

ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1547–1553. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

-

Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625–633. [Link]

- Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.

-

Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1121-1126. [Link]

-

Srivari, C., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(9), 1934-1938. [Link]

-

Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16493–16531. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride. PrepChem.com. [Link]

-

ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. ResearchGate. [Link]

-

Li, W., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 5323. [Link]

-

Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6528. [Link]

-

ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]

-

Karcı, F., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 57(7), 899-906. [Link]

- ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited (Page 63). ChemBuyersGuide.com, Inc..

-

PubChem. (n.d.). (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. PubChem. [Link]

-

MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

National Institutes of Health. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. National Institutes of Health. [Link]

-

MDPI. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

-

National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

The Enigmatic Core: A Technical Guide to the Mechanism of Action of Benzyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate

Foreword: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear in compounds demonstrating significant biological activity. These "privileged scaffolds" serve as foundational blueprints for designing novel therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide delves into the specific molecular pharmacology of a promising derivative, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, synthesizing field data and established literature to propose its dominant mechanism of action and provide actionable experimental frameworks for its investigation.

Section 1: Deconstructing the Molecule: Structure-Activity Insights

The molecule at the heart of our investigation, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, possesses two key structural features that dictate its biological interactions: the rigid, partially saturated THQ ring system and the benzyl ester functionality at the 2-position. The stereochemistry at the C2 chiral center and the conformation of the THQ ring are critical. Research consistently shows that the spatial arrangement of substituents on this scaffold dramatically influences target binding and efficacy.

While direct studies on this exact benzyl ester are limited, extensive research on closely related 2-carboxytetrahydroquinoline analogs provides a robust foundation for a primary mechanistic hypothesis. The presence of the carboxylate group at the 2-position is a powerful directive, pointing towards a specific class of neurological targets.

Section 2: The Primary Hypothesis: Antagonism of the NMDA Receptor Glycine Site

The most compelling evidence-based mechanism of action for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is its role as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, is fundamental to synaptic plasticity, learning, and memory. Its overactivation, a phenomenon known as excitotoxicity, is implicated in a range of neuropathologies, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site (GlyB) for activation.

A seminal study on 2-carboxytetrahydroquinoline derivatives demonstrated that these compounds are potent and selective antagonists of this glycine site.[2] The research highlights that a pseudoequatorial placement of the 2-carboxylate group is a critical requirement for effective binding.[2] Furthermore, the study explored various substituents at other positions, including the use of benzyloxycarbonyl groups, which are structurally analogous to the benzyl ester of our topic compound. These analogs retained significant antagonist activity, underscoring the compatibility of such bulky, aromatic groups with the receptor's binding pocket.[2]

Signaling Pathway: Interruption of Excitotoxic Cascade

By competitively binding to the glycine site, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is hypothesized to prevent the conformational changes necessary for channel opening, even in the presence of glutamate. This action effectively decouples glutamate binding from ion channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that characterizes NMDA receptor activation.

Diagram: Hypothesized NMDA Receptor Antagonism Pathway

Caption: Competitive binding of the THQ derivative to the glycine site prevents NMDA receptor activation.

Section 3: Secondary & Tertiary Mechanistic Possibilities

While NMDA receptor antagonism stands as the primary hypothesis, the privileged nature of the THQ scaffold suggests potential interactions with other biological targets. Broader screening of THQ libraries has revealed activities in several other domains, which may represent secondary mechanisms or off-target effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of THQ derivatives against various cancer cell lines, including prostate, cervical, and breast cancer.[3] The mechanisms are often multifactorial, but some analogs have been shown to induce apoptosis and cell cycle arrest. While the specific targets can vary based on substitution patterns, this recurring bioactivity warrants investigation.

Antimicrobial Properties

Derivatives of the isomeric tetrahydroisoquinoline scaffold have demonstrated activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting enzymes crucial for cell wall biosynthesis, such as MurE synthetase.[4] Given the structural similarities, exploring potential antibacterial activity and related enzymatic targets for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a logical secondary line of inquiry.

Section 4: Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is required. The following protocols provide a self-validating system, moving from direct target engagement to cellular and functional outcomes.

Protocol 1: NMDA Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate for the glycine site of the NMDA receptor.

Methodology: Radioligand Competition Assay

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rat cerebral cortex tissue via differential centrifugation. Resuspend the final pellet in a Tris-HCl buffer.

-

Assay Conditions: In a 96-well plate, combine the synaptic membrane preparation, a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519), and varying concentrations of the test compound (Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate).

-

Incubation: Incubate the plates at 4°C for 30 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and subsequently the Kᵢ (inhibition constant).

Trustworthiness Check: Run a parallel assay using unlabeled glycine as a positive control for competitive displacement. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist.

Diagram: NMDA Receptor Binding Assay Workflow

Caption: Workflow for determining compound affinity at the NMDA receptor glycine site.

Protocol 2: Electrophysiological Assay

Objective: To confirm functional antagonism of NMDA receptor activity.

Methodology: Patch-Clamp Electrophysiology on Cultured Neurons

-

Cell Culture: Use primary hippocampal or cortical neurons in culture.

-

Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Application of Agonists: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Application of Antagonist: After establishing a stable baseline current, co-apply the test compound with the agonists at various concentrations.

-

Measurement: Measure the peak inward current in the presence and absence of the test compound.

-

Data Analysis: Calculate the percentage inhibition of the NMDA-evoked current for each concentration of the test compound. Generate a concentration-response curve to determine the IC₅₀ for functional inhibition.

Trustworthiness Check: Ensure the observed inhibition is reversible by performing a washout step, where the test compound is removed, and confirming the recovery of the NMDA-evoked current.

Protocol 3: Cellular Viability Assay for Anticancer Potential

Objective: To screen for cytotoxic activity against relevant cancer cell lines.

Methodology: MTT Assay

-

Cell Plating: Seed cancer cell lines (e.g., PC-3 for prostate, HeLa for cervical) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Trustworthiness Check: Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

Section 5: Summary of Quantitative Data from Analog Studies

To provide context for expected potencies, the following table summarizes IC₅₀ values for related THQ and THIQ derivatives against various targets mentioned in the literature.

| Compound Class | Target | Potency (IC₅₀ / Kᵢ) | Reference Cell Line/Assay |

| 4-Amido-2-carboxy-THQs | NMDA Glycine Site | 0.1 - 10 µM (Kᵢ) | [³H]Glycine Binding Assay |

| 2-Arylquinolines | Anticancer | 8.3 - 34.3 µM (IC₅₀) | HeLa, PC-3 Cells |

| THIQ Analogs | MurE Synthetase | Moderate Inhibition | Enzymatic Assay |

| N-Benzyl-THIQ carboxamides | MAO-A | 1.38 µM (IC₅₀) | Enzymatic Assay |

Note: This table is illustrative and compiles data from various derivatives to guide experimental design. Direct testing of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is necessary to establish its specific activity profile.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate functions as an antagonist of the NMDA receptor's glycine co-agonist site. This positions the compound as a promising candidate for research into neuroprotective therapeutics. The outlined experimental protocols provide a clear and robust pathway for validating this primary mechanism and exploring secondary activities, such as potential anticancer or antimicrobial effects, which are suggested by the broader pharmacology of the tetrahydroquinoline scaffold. Future research should focus on stereoselective synthesis and testing to elucidate the optimal chiral configuration for NMDA receptor binding, followed by in vivo studies in models of neuro-excitotoxicity to confirm therapeutic potential.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Tetrahydroquinoline Derivatives

Preamble: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold.[1][2] Found in both natural products and synthetic compounds, this fused heterocyclic system serves as a versatile template for the design of novel drugs.[3][4][5] Its conformational flexibility and diverse substitution points allow for the fine-tuning of pharmacological properties, leading to a broad spectrum of biological activities. This guide provides an in-depth exploration of the key therapeutic potentials of THQ derivatives, detailing the underlying mechanisms of action and the robust experimental methodologies required for their validation.

Section 1: Anticancer Activity - Targeting Uncontrolled Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. THQ derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various human cancer cell lines through diverse mechanisms.[3][4][5][6]

Core Mechanism: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A primary and extensively validated anticancer mechanism for many THQ derivatives is the inhibition of tubulin polymerization.[3][5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.[7]

By binding to tubulin, typically at the colchicine binding site, these THQ compounds prevent the assembly of microtubules.[8][9][10][11] This disruption of microtubule dynamics arrests the cell cycle, predominantly at the G2/M phase, as the mitotic spindle cannot form correctly.[7][9][12] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][12] The causality is direct: no functional spindle, no cell division, leading to apoptosis. Several quinazoline-4-tetrahydroquinoline hybrids have demonstrated potent tubulin polymerization inhibition with IC50 values in the nanomolar range.[9]

Data Presentation: Potency of THQ-based Tubulin Inhibitors

| Compound Class | Cancer Cell Line | Potency (IC50/GI50) | Reference |

| Quinazoline-4-tetrahydroquinoline Analogues | SKOV3 (Ovarian) | 0.4 - 2.7 nM | [9] |

| N-Aryl 1,2,3,4-tetrahydroquinolines | Various | 16 - 20 nM | [11] |

| Tetrahydroquinolinone Derivatives | A549 (Lung), HCT-116 (Colon) | Potent Cytotoxicity (Specific IC50 in source) | [12] |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | A549 (Lung) | 5.9 µM | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound.[13][14] Its reliability stems from the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of the test THQ derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, under the same conditions.[12][15]

-

MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[15] Agitate the plate gently for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: MTT Assay Workflow

Caption: Inhibition of the NF-κB pathway by a THQ derivative.

Section 4: Antimicrobial Activity - A Renewed Fight Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. THQ derivatives have shown activity against a range of pathogens, including bacteria and fungi. [16][17][18]

Core Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

A key bacterial target for some quinoline-based drugs is the type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. [18][19]These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, THQ derivatives can block essential cellular processes, leading to bacterial cell death. [19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21]The broth microdilution method is a standardized technique for its determination. [22][23][24] Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Suspend colonies in saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [24]Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate. [20][24]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the THQ compound in MHB. [24]3. Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. [20]Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only). [24]4. Incubation: Incubate the plate at 37°C for 18-24 hours. [20]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed. [20][24]

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. The continued exploration of this versatile core, guided by mechanistic insights and validated by robust in vitro protocols, holds immense potential for the development of next-generation therapeutics. Future research will likely focus on optimizing potency and selectivity, improving pharmacokinetic profiles, and exploring novel therapeutic applications for this remarkable class of compounds.

References

- Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. (n.d.). Google Scholar.

-

Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622. [Link]

-

Roberti, A., Chaffey, L. E., & Turner, M. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Biology, 11(2), 237. [Link]

-

Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1990). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 33(9), 2355–2361. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 6, 2026, from [Link]

-

Hiessböck, R., Wolf, C., Richter, E., Hutterer, E., & Ecker, G. (1999). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 42(11), 1921–1926. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers. Retrieved January 6, 2026, from [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher. Retrieved January 6, 2026, from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). SpringerLink. Retrieved January 6, 2026, from [Link]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Li, T., Chen, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, L. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 13(1), 1089. [Link]

-

Wang, Y., Zhang, H., Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, L. (2024). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 283, 117139. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 6, 2026, from [Link]

-

A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. (n.d.). OUCI. Retrieved January 6, 2026, from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 6, 2026, from [Link]

-

Thabet, A. A., & El-Malah, A. A. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1813, 137–151. [Link]

-

Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

El-Sayed, M. A., El-Sabbagh, M. O., El-Sabbagh, O. I., & Aboul-Enein, M. N. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 150, 107577. [Link]

-

Ip, F. C. F., Fu, G., Yang, F., Kang, F., Sun, P., Ling, C. Y., Cheung, K., Xie, F., Hu, Y., Fu, L., & Ip, N. Y. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 226, 113827. [Link]

-

Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Nguyen, T. T. T., Le, T. H., Nguyen, H. M., Kim, J. S., & Le, T. H. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568–3571. [Link]

- Zask, A., Verheijen, J. C., Richard, D. J., Curran, K. J., Brooijmans, N., Richard, D. J., ... & Bio, M. (2021). Synthesis and evaluation of tetrahydropyrrolo [1, 2-a] quinolin-1 (2H)-ones as new tubulin polymerization inhibitors. RSC medicinal chemistry, 12(5), 785-794.

-

Singh, P., Kumar, V., & Singh, S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

-

(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

(PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Huncharuk, V., Savitskaya, A., Hovorun, D., & Klishch, I. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130–146. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 6, 2026, from [Link]

-

Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro). (2022). YouTube. Retrieved January 6, 2026, from [Link]

-

What are NF-κB inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). ProQuest. Retrieved January 6, 2026, from [Link]

-

Huncharuk, V., Savitskaya, A., Hovorun, D., & Klishch, I. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387–1405. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20–31. [Link]

-

Ren, G., Li, L., Li, Z., & Chen, X. (2015). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 10(6), e0129534. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 6, 2026, from [Link]

-

Huncharuk, V., Savitskaya, A., Hovorun, D., & Klishch, I. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6695. [Link]

-

Tricyclic Tetrahydroquinoline Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]

-

Chen, J., & Liu, T. (2016). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry, 16(15), 1729–1737. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. protocols.io [protocols.io]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

This guide provides a comprehensive technical overview of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, and potential applications, offering a foundational understanding for its use in medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral molecule featuring a tetrahydroquinoline core, which is a prevalent scaffold in many biologically active compounds.[1] The presence of a benzyl ester at the 2-position of the tetrahydroquinoline ring makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate |

| CAS Number (Free Base) | 481001-67-6 |

| CAS Number (HCl Salt) | 1255098-65-7[2] |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.32 g/mol |

Due to a lack of publicly available experimental data for this specific molecule, the following physicochemical properties are predicted based on its structure and data from closely related analogs. Researchers should verify these properties experimentally.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar compounds. |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Experimental determination is recommended. |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on the nonpolar benzyl and tetrahydroquinoline moieties. |

| pKa | Not available | The secondary amine in the ring is expected to be basic. |

Synthesis and Mechanistic Considerations

A proposed synthetic pathway is the intramolecular reductive amination of a γ-amino ketone precursor. This approach offers good control over the stereochemistry at the C2 position, which is crucial for the synthesis of enantiomerically pure final products.

Caption: Proposed synthetic workflow for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Experimental Protocol (Proposed):

-

Esterification: To a solution of 2-(2-oxopropyl)benzoic acid in a suitable solvent such as DMF, add a base like potassium carbonate, followed by benzyl bromide. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. Work-up with water and an organic solvent, followed by purification, will yield Benzyl 2-(2-oxopropyl)benzoate. The causality for choosing this step first is to protect the carboxylic acid, which could otherwise interfere with the subsequent reduction step.

-

Reductive Amination and Cyclization: The resulting keto-ester is then subjected to reductive amination. The ketone is reacted with a source of ammonia (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. This in situ forms an iminium ion which is then reduced and undergoes intramolecular cyclization to form the tetrahydroquinoline ring. The choice of a mild reducing agent like sodium cyanoborohydride is critical to selectively reduce the iminium ion without affecting the ester group.

-

Purification: The crude product is then purified using column chromatography to obtain the desired Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Self-Validating System: Each step of this proposed synthesis can be monitored and validated. The esterification can be confirmed by the appearance of benzyl proton signals in the ¹H NMR spectrum and the disappearance of the carboxylic acid proton. The success of the reductive amination and cyclization can be verified by the disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of signals corresponding to the saturated heterocyclic ring.

Spectroscopic Characterization (Predicted)

As experimental spectra for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate are not available in the public domain, this section provides predicted spectroscopic data based on the analysis of its structure and comparison with closely related, structurally characterized analogs.[5][6]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H): Protons of the benzyl ester phenyl group.

-

δ 6.80-7.20 (m, 4H): Aromatic protons of the tetrahydroquinoline ring.

-

δ 5.10-5.20 (s, 2H): Methylene protons of the benzyl ester group (-OCH₂Ph).

-

δ 4.00-4.10 (dd, 1H): Proton at the C2 position.

-

δ 3.00-3.20 (m, 2H): Methylene protons at the C4 position.

-

δ 2.00-2.20 (m, 2H): Methylene protons at the C3 position.

-

δ 1.80 (br s, 1H): NH proton of the tetrahydroquinoline ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 172.0: Carbonyl carbon of the ester.

-

δ 145.0, 136.0, 128.5, 128.0, 127.5, 127.0, 122.0, 117.0: Aromatic carbons.

-

δ 67.0: Methylene carbon of the benzyl ester group (-OCH₂Ph).

-

δ 55.0: Carbon at the C2 position.

-

δ 42.0: Carbon at the C4 position.

-

δ 28.0: Carbon at the C3 position.

Mass Spectrometry (Predicted ESI-MS):

-

[M+H]⁺ = 268.1332: The protonated molecular ion would be the most prominent peak in the ESI+ mass spectrum.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group (C₈H₇O₂, 147 Da).

Infrared (IR) Spectroscopy (Predicted, KBr):

-

~3350 cm⁻¹: N-H stretching vibration of the secondary amine.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: C=O stretching vibration of the ester.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the ester.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimalarial agents.[1][7] Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate serves as a key building block for accessing novel derivatives within this chemical space.

The carboxylic acid functionality, protected as a benzyl ester, provides a handle for further chemical modifications. The benzyl group can be readily removed by hydrogenolysis to reveal the free carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the secondary amine in the tetrahydroquinoline ring can be N-functionalized to introduce additional diversity.

Caption: Synthetic pathways for generating diverse libraries from the core molecule.

The chirality at the C2 position is of particular importance, as the biological activity of many therapeutic agents is stereospecific. The availability of enantiomerically pure Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate would be highly valuable for the synthesis of single-enantiomer drugs, potentially leading to improved efficacy and reduced side effects.

Conclusion

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and properties can be reliably predicted based on established chemical principles and data from related analogs. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents. Further experimental characterization of this molecule is highly encouraged to fully unlock its potential.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688310, (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98468, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. Retrieved January 6, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved January 6, 2026, from [Link]

- Naicker, T., et al. (2011). 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399.

- Naicker, T., et al. (2010). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2835.

-

PrepChem. (n.d.). Synthesis of benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride. Retrieved January 6, 2026, from [Link]

- Smith, B. C. (2015). Mass Spectrometry: Fragmentation. In Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Molbase. (n.d.). Synthesis routes of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Retrieved January 6, 2026, from [Link]

- Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 6, 2026, from [Link]

- Royal Society of Chemistry. (2025). RSC Medicinal Chemistry. 16, 98-124.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Gencheva, M., et al. (2022).

-

MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Retrieved January 6, 2026, from [Link]

-

Jining Industrial. (n.d.). 2-Phenylpyridine. Retrieved January 6, 2026, from [Link]

- Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 1-18.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 838-869.

-

LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted Tetrahydroquinolines

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] As a partially saturated heterocyclic system, it provides a three-dimensional architecture that is highly sought after in modern drug design. THQ derivatives are found in a vast array of bioactive natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The precise substitution pattern on both the aromatic and saturated rings of the THQ core is critical to its biological function.

Consequently, the unambiguous structural elucidation of novel substituted THQs is a cornerstone of their development. This requires a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of the structural puzzle. This guide offers a comprehensive overview of the key spectroscopic data for substituted THQs, grounded in the fundamental principles of each technique and supplemented with field-proven experimental insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework